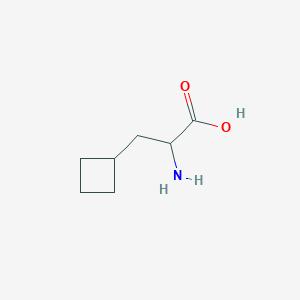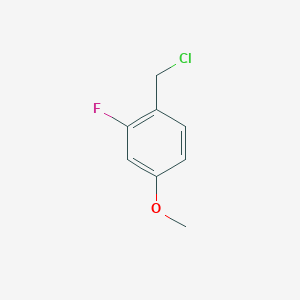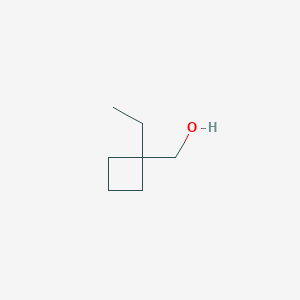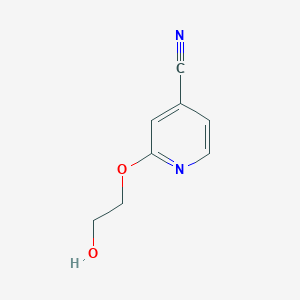
4-Fluoroisoindoline-1,3-dione
Vue d'ensemble
Description
4-Fluoroisoindoline-1,3-dione is a synthetic chemical compound . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It has been shown to inhibit NF-κB activation in vitro . It is a competitive inhibitor of the p65 subunit of NF-κB and functions by binding to the cysteine residue on the p65 subunit .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of 4-Fluoroisoindoline-1,3-dione is represented by the linear formula C8H4FNO2 . The structures of the compounds synthesized from it were confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Fluoroisoindoline-1,3-dione derivatives include substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis
4-Fluoroisoindoline-1,3-dione has a molecular weight of 165.12 . It is a solid at room temperature .Applications De Recherche Scientifique
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include 4-Fluoroisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds have also found applications in the production of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose .
Colorants and Dyes
The N-isoindoline-1,3-dione heterocycles are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties .
Polymer Additives
These compounds are used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications .
Organic Synthesis
N-isoindoline-1,3-dione heterocycles are used in organic synthesis . They can participate in various reactions, leading to the formation of complex organic compounds .
Photochromic Materials
These compounds have found applications in the production of photochromic materials . These are materials that change color in response to light .
Fluorescent Probes
4-Hydroxyisoindoline-1,3-dione, a related compound, has been used as a scaffold to develop a two-photon fluorescent probe for the detection of peroxynitrite . This probe exhibits excellent selectivity, sensitivity, and fast response towards peroxynitrite in PBS buffer solution .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Fluoroisoindoline-1,3-dione is a type of aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Mode of Action
It’s known that these compounds exhibit diverse chemical reactivity , which suggests they may interact with their targets in various ways
Biochemical Pathways
These compounds are known for their diverse chemical reactivity , suggesting they may influence multiple biochemical pathways
Result of Action
These compounds are known for their diverse chemical reactivity , suggesting they may have various effects at the molecular and cellular levels
Propriétés
IUPAC Name |
4-fluoroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGDCOBISHGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622222 | |
| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisoindoline-1,3-dione | |
CAS RN |
51108-29-3 | |
| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-Fluoroisoindoline-1,3-dione contribute to its biological activity, specifically as a Protoporphyrinogen Oxidase (PPO) inhibitor?
A1: While the provided research papers don't directly investigate 4-Fluoroisoindoline-1,3-dione in isolation, they highlight its role as a building block for potent PPO inhibitors. Specifically, 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione (compound 3r) demonstrates good herbicidal activity by inhibiting PPO. [] This suggests that the 4-fluoroisoindoline-1,3-dione core, especially when substituted with specific groups at the 2nd position, plays a crucial role in binding to and inhibiting PPO. Further research exploring a wider array of substitutions on the 4-Fluoroisoindoline-1,3-dione core could elucidate the structure-activity relationship in detail.
Q2: Can you elaborate on the synthesis of derivatives containing the 4-Fluoroisoindoline-1,3-dione core?
A2: Both papers showcase the versatility of 4-Fluoroisoindoline-1,3-dione as a starting material for creating diverse derivatives. One study employs a multi-step synthetic approach involving substitution, click chemistry, and addition reactions to link 4-Fluoroisoindoline-1,3-dione with diphenylcarbamide moieties. [] The second study utilizes a similar approach, focusing on creating various N-phenyl phthalimide derivatives. [] These studies demonstrate that 4-Fluoroisoindoline-1,3-dione can be effectively modified using well-established synthetic procedures, allowing for the generation of libraries of compounds for biological evaluation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

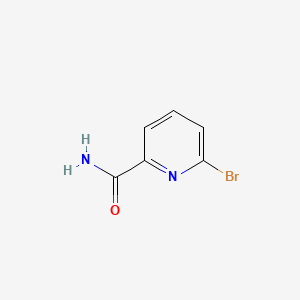
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)

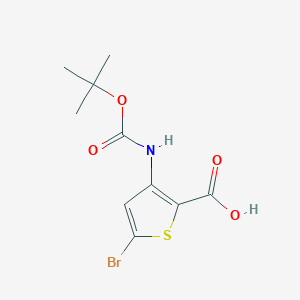
![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
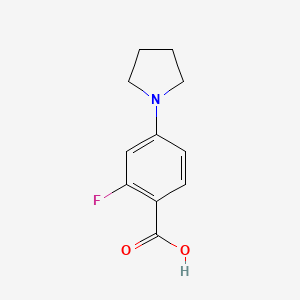

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

